N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Structural Features:
This compound is a pyrazolo[3,4-b]pyridine-based carboxamide characterized by:
- A pyrazolo[3,4-b]pyridine core, which confers rigidity and aromaticity.
- Substituents: 1,3-dimethyl groups on the pyrazole ring, enhancing steric bulk and metabolic stability. N-(2,3-dihydro-1,4-benzodioxin-6-yl) carboxamide moiety, which introduces electron-rich aromaticity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-11(2)15-10-14(18-12(3)23-24(4)19(18)22-15)20(25)21-13-5-6-16-17(9-13)27-8-7-26-16/h5-6,9-11H,7-8H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCRBSPFBMOZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and bases such as lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders like Alzheimer’s disease.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways associated with its therapeutic effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Research Findings and Implications
Biological Target Hypotheses: Pyrazolo[3,4-b]pyridines are known to inhibit kinases (e.g., cyclin-dependent kinases) . The benzodioxin group may enhance selectivity for kinases with hydrophobic active sites. In contrast, the thiadiazole analog showed activity against bacterial efflux pumps, suggesting divergent target profiles based on substituents.
SAR (Structure-Activity Relationship) Insights :
- Electron-donating groups (e.g., benzodioxin, methoxy) improve solubility and target affinity compared to electron-withdrawing groups (e.g., nitro in ).
- Steric bulk (e.g., isopropyl) increases metabolic stability but may reduce binding to compact active sites.
Gaps and Future Directions: Limited bioavailability data for the target compound; preclinical pharmacokinetic studies are needed. Comparative studies with and could clarify the role of the benzodioxin group in vivo.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications based on diverse sources.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The general approach includes:
- Formation of the Benzodioxin Moiety : The initial step often involves the creation of the 2,3-dihydro-1,4-benzodioxin structure through cyclization reactions.
- Introduction of the Pyrazole Ring : Subsequently, a pyrazole ring is introduced via condensation reactions with appropriate hydrazine derivatives.
- Final Modifications : The compound is then modified to include various substituents such as dimethyl and isopropyl groups to enhance its biological activity.
Example Reaction Scheme
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's disease. Studies have shown that derivatives containing the benzodioxin moiety can effectively inhibit AChE activity.
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Compound A | 5.0 | AChE |
| Compound B | 10.0 | AChE |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins were noted.
Case Studies
In a notable study involving a series of pyrazolo[3,4-b]pyridine derivatives:
- Study Design : Various analogs were synthesized and screened against human cancer cell lines.
- Findings : One derivative showed an IC50 value of 15 µM against the MCF-7 breast cancer cell line, indicating promising anticancer activity.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow for effective interaction with target proteins:
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to enzyme active sites.
- Hydrogen Bonding : Functional groups capable of hydrogen bonding facilitate stronger interactions with biological macromolecules.
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-b]pyridine core via cyclocondensation of hydrazine derivatives with substituted ketones. Subsequent carboxamide coupling with the benzodioxin moiety is achieved using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF). Critical steps are monitored via TLC for reaction progress and validated using -NMR to confirm intermediate structures .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity and regioselectivity (e.g., distinguishing methyl and isopropyl groups) .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650–1700 cm) and benzodioxin ether linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Initial screening often targets enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase) using spectrophotometric assays. For example:
- α-Glucosidase Inhibition : Measure IC values via p-nitrophenyl-α-D-glucopyranoside hydrolysis, comparing inhibition kinetics to standard inhibitors like acarbose .
- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines assess cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carboxamide coupling efficiency, while reflux in acetic acid improves cyclization .
- Catalyst Use : Acidic (e.g., NaOAc) or basic catalysts (e.g., triethylamine) can suppress side reactions during heterocycle formation .
- Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for coupling) minimizes decomposition .
- Purity Optimization : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/water) isolates high-purity product .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time) across labs. Cross-validate using orthogonal assays (e.g., fluorescence vs. spectrophotometric readouts) .
- Compound Purity : Ensure >95% purity via HPLC before testing. Impurities (e.g., unreacted intermediates) may artifactually modulate activity .
- Structural Confirmation : Re-analyze NMR and HRMS to rule out batch-to-batch structural deviations .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., isopropyl → cyclopropyl) to assess steric/electronic effects on target binding .
- Molecular Docking : Use X-ray crystallography or homology models of target enzymes (e.g., acetylcholinesterase) to predict binding modes .
- Pharmacophore Mapping : Identify critical moieties (e.g., benzodioxin’s ether oxygen) via comparative activity of truncated analogs .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate off-target effects via proteome-wide profiling (e.g., affinity chromatography/MS) .
- In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability using rodent models .
- Crystallographic Data : Obtain co-crystal structures with target enzymes to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
